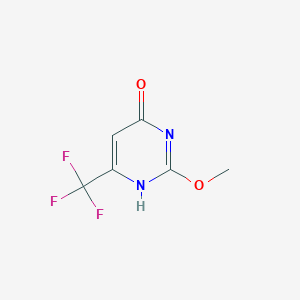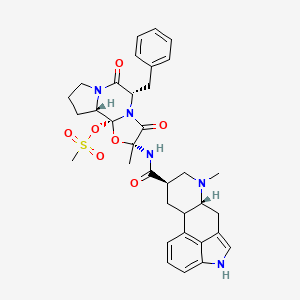
(Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate
Vue d'ensemble
Description
(Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a dimethylamino methylene group, and a 4-oxopyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with N,N-dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the dimethylamino methylene group. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various active ingredients.
Mécanisme D'action
The mechanism of action of (Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino methylene group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, inhibiting their activity. The oxopyrrolidine ring may also contribute to the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-oxopyrrolidine-1-carboxylate: Lacks the dimethylamino methylene group, making it less versatile in chemical reactions.
N,N-Dimethylformamide dimethyl acetal: Used as a reagent in the synthesis of (Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate.
Pyrrolidine derivatives: Various pyrrolidine derivatives with different substituents can be compared based on their reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the dimethylamino methylene group and the oxopyrrolidine ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
tert-butyl (3Z)-3-(dimethylaminomethylidene)-4-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-9(6-13(4)5)10(15)8-14/h6H,7-8H2,1-5H3/b9-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICVZJAVRBPUME-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CN(C)C)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C/C(=C/N(C)C)/C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene](/img/structure/B7946592.png)
![Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-](/img/structure/B7946607.png)


![3-[4-(2-Carboxy-1,1-dimethylethyl)phenyl]-3-methylbutanoic acid](/img/structure/B7946638.png)
![N-[4,6-ditert-butyl-3-(formylamino)-2-methylphenyl]acetamide](/img/structure/B7946645.png)





![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-3H-purin-6-one](/img/structure/B7946674.png)

